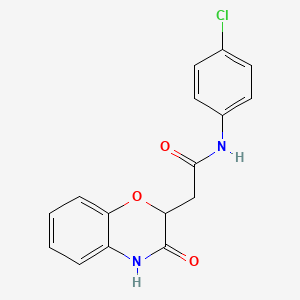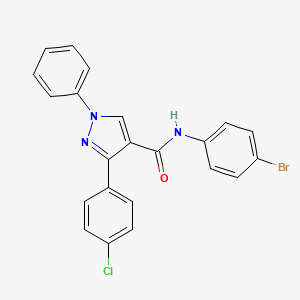
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves chloroacetylation and subsequent reactions with substituted phenylpiperazine or similar structures. For instance, a series of compounds was synthesized starting from 2-amino-5-chlorobenzophenone, which underwent chloroacetylation followed by reaction with substituted phenylpiperazine (Verma, S., Kumar, S., & Kumar, S., 2017). This method could potentially be adapted for the synthesis of N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds often features interactions such as hydrogen bonding, which can influence their conformation and, consequently, their biological activity. For example, in certain acetamide derivatives, molecules are linked via C—H⋯O intermolecular interactions, forming structured chains or sheets (Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S., 2016). Such structural features are crucial for understanding the molecular interactions and stability of N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from similar structures, which exhibit a range of reactions such as alkylation and condensation. These reactions are often employed to introduce various substituents into the molecule, significantly altering its chemical properties and potential biological activities (Yu, P., Hu, J., Wan, R., Li, X., Zheng, S., & Xu, Y., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of a compound under different conditions. For related compounds, crystallography studies reveal how molecular interactions, such as hydrogen bonding and π-stacking, influence the solid-state structure, which in turn affects the compound's solubility and melting point (Narayana, B., Yathirajan, H., Rathore, R., & Glidewell, C., 2016).
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Synthesis of new compounds related to N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide has shown good antimicrobial activity, compared with standard drugs, highlighting their potential in addressing resistant bacterial strains (Patel & Shaikh, 2011).
Research on nitrogen heterocycles derived from benzoxazinone structures has demonstrated notable antioxidant and antitumor activities, suggesting these compounds as promising candidates for cancer treatment (El-Moneim et al., 2011).
Fused 1,2,4-triazines, synthesized from a reaction involving benzoxazinone derivatives, have been primarily screened for antimicrobial and antitumor activity, showcasing their potential as dual-purpose therapeutic agents (Abd El-Moneim et al., 2015).
Spectroscopic and Quantum Studies
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs), with good light harvesting efficiency and non-linear optical (NLO) activity. These findings open new avenues for the application of these compounds in renewable energy technologies (Mary et al., 2020).
QSAR and Molecular Docking Studies
QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking have been employed to evaluate the antibacterial potential of various N-derivatives, shedding light on the structural requirements for enhanced activity against specific bacterial strains (Desai et al., 2008).
Molecular docking studies of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have demonstrated significant antimicrobial and anticancer activities, underscoring the importance of structural optimization in the development of effective therapeutic agents (Mehta et al., 2019).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGRARZTAUAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)

![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)
![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)



![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)